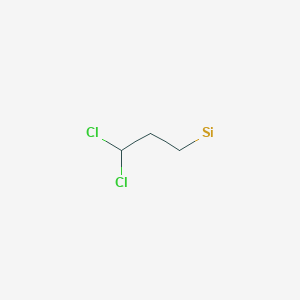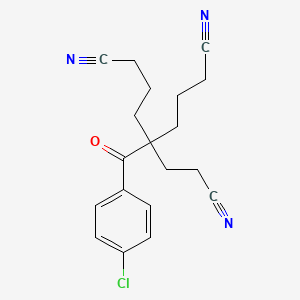
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile is a synthetic organic compound that features a chlorobenzoyl group and a cyanoethyl group attached to a nonanedinitrile backbone. This compound may be of interest in various fields of chemistry and materials science due to its unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Chlorobenzoyl Intermediate: The starting material, 4-chlorobenzoic acid, is converted to 4-chlorobenzoyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Alkylation Reaction: The 4-chlorobenzoyl chloride is then reacted with a suitable alkylating agent, such as 2-cyanoethyl bromide, in the presence of a base like triethylamine to form the intermediate.
Nitrile Formation: The intermediate is further reacted with malononitrile under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
化学反应分析
Types of Reactions
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the cyanoethyl group or the chlorobenzoyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Substituted derivatives with functional groups like amines or thiols.
科学研究应用
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of specialty chemicals, polymers, or materials with specific properties.
作用机制
The mechanism of action of 5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)octanedinitrile: Similar structure with a shorter carbon chain.
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)decanedinitrile: Similar structure with a longer carbon chain.
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)hexanedinitrile: Similar structure with an even shorter carbon chain.
Uniqueness
5-(4-Chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile is unique due to its specific combination of functional groups and carbon chain length, which may impart distinct chemical and physical properties compared to its analogs.
属性
CAS 编号 |
5398-33-4 |
|---|---|
分子式 |
C19H20ClN3O |
分子量 |
341.8 g/mol |
IUPAC 名称 |
5-(4-chlorobenzoyl)-5-(2-cyanoethyl)nonanedinitrile |
InChI |
InChI=1S/C19H20ClN3O/c20-17-8-6-16(7-9-17)18(24)19(12-5-15-23,10-1-3-13-21)11-2-4-14-22/h6-9H,1-5,10-12H2 |
InChI 键 |
AHIFSHNULBJNBV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)C(CCCC#N)(CCCC#N)CCC#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



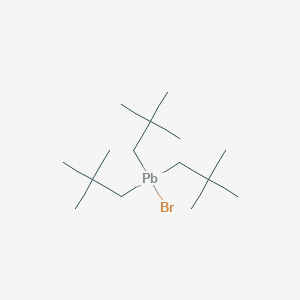
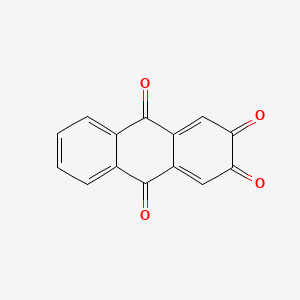

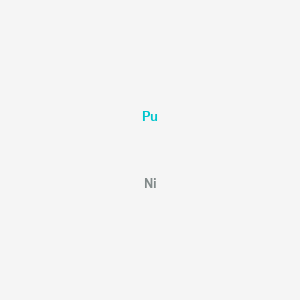
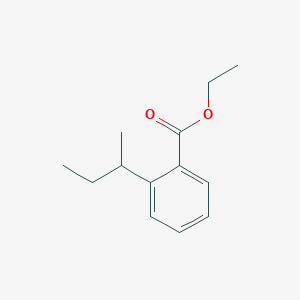
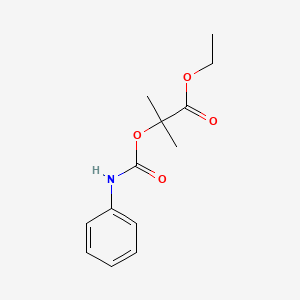
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)

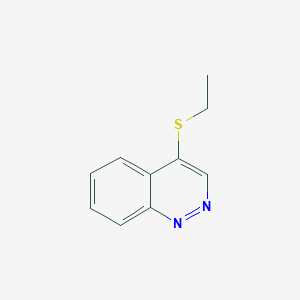
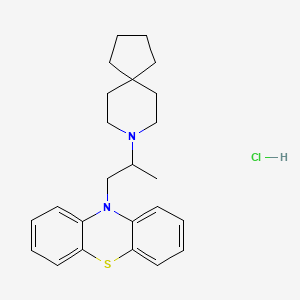
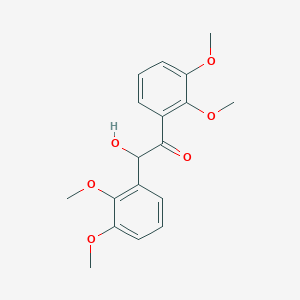
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
